molecular formula C16H14 B065254 2-methyl-4-phenyl-1H-indene CAS No. 159531-97-2

2-methyl-4-phenyl-1H-indene

Cat. No.: B065254
CAS No.: 159531-97-2
M. Wt: 206.28 g/mol
InChI Key: ASGNRCDZSRNHOP-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1H-indene is an organic compound with the molecular formula C16H14. It is a derivative of indene, characterized by the presence of a methyl group at the second position and a phenyl group at the fourth position of the indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-2-butene with phenylacetylene in the presence of a suitable catalyst can yield this compound . The reaction typically requires elevated temperatures and may involve the use of a palladium catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is critical to optimizing yield and purity. Common catalysts include palladium and platinum-based systems, which are known for their effectiveness in facilitating cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding saturated derivatives. Hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

2-Methyl-4-phenyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-1H-indene in catalytic processes involves its interaction with metal centers in catalysts. The indene ring can coordinate with metal atoms, facilitating the activation of substrates and promoting the desired chemical transformations. The methyl and phenyl groups can influence the electronic properties of the indene ring, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenyl-1H-indene is unique due to the combined presence of both methyl and phenyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in polymer chemistry and catalysis .

Biological Activity

2-Methyl-4-phenyl-1H-indene is an organic compound with the molecular formula C16H14, belonging to the class of indene derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, polymer science, and catalysis. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a methyl group at the second position and a phenyl group at the fourth position of the indene ring. This configuration contributes to its unique chemical reactivity and biological properties.

Indole derivatives, including this compound, are known to exhibit a variety of biological activities through several mechanisms:

1. Interaction with Biomolecules:

  • These compounds can bind to various biomolecules, influencing cellular processes such as signaling pathways and gene expression .

2. Enzyme Inhibition:

  • Indole derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects against diseases like cancer and inflammation .

3. Antioxidant Activity:

  • The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Biological Activities

The biological activities associated with this compound include:

1. Anticancer Activity:

  • Research indicates that indole derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain indole derivatives can trigger caspase activation and cytochrome c release in prostate cancer cells, leading to cell death .

2. Antimicrobial Properties:

  • The compound has been evaluated for its activity against various pathogens. In vitro assays have shown promising results against Mycobacterium tuberculosis, suggesting potential as an antitubercular agent.

3. Anti-inflammatory Effects:

  • Indole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study Focus Findings
Study 1AnticancerInduced apoptosis in LNCaP prostate cancer cells through caspase activation and cytochrome c release .
Study 2AntimicrobialShowed significant activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.
Study 3Anti-inflammatoryInhibited IL-6 signaling pathways in Hep3B cells, demonstrating potential for inflammatory disease treatment .

Biochemical Pathways

The influence of this compound on biochemical pathways includes:

1. Cell Signaling:

  • The compound affects key signaling pathways that regulate cell growth and apoptosis, particularly through modulation of the p53 pathway in cancer cells.

2. Metabolic Pathways:

  • It is metabolized by gut microbiota from tryptophan, which may enhance its bioavailability and therapeutic effects.

Properties

IUPAC Name

2-methyl-4-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGNRCDZSRNHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454279
Record name 2-METHYL-4-PHENYLINDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159531-97-2
Record name 2-METHYL-4-PHENYLINDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159531-97-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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